molecular formula C8H16O2 B13210405 (4-Ethyl-4-methyloxolan-2-yl)methanol

(4-Ethyl-4-methyloxolan-2-yl)methanol

Cat. No.: B13210405
M. Wt: 144.21 g/mol
InChI Key: IHFYYOSXRVOZPC-UHFFFAOYSA-N
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Description

(4-Ethyl-4-methyloxolan-2-yl)methanol is an organic compound with the molecular formula C8H16O2. It is a derivative of oxolane, featuring both ethyl and methyl substituents on the oxolane ring, as well as a methanol group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-4-methyloxolan-2-yl)methanol typically involves the reaction of 4-ethyl-4-methyloxolane with formaldehyde in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-4-methyloxolan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of 4-ethyl-4-methyloxolane-2-carboxylic acid.

    Reduction: Formation of 4-ethyl-4-methyloxolane-2-ylmethanol derivatives.

    Substitution: Formation of various substituted oxolane derivatives.

Scientific Research Applications

(4-Ethyl-4-methyloxolan-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethyl-4-methyloxolan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the methanol group allows it to participate in hydrogen bonding and other interactions, influencing its biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyloxolan-2-yl)methanol
  • (4-Ethyloxolan-2-yl)methanol
  • (4-Propyl-4-methyloxolan-2-yl)methanol

Uniqueness

(4-Ethyl-4-methyloxolan-2-yl)methanol is unique due to the presence of both ethyl and methyl groups on the oxolane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(4-ethyl-4-methyloxolan-2-yl)methanol

InChI

InChI=1S/C8H16O2/c1-3-8(2)4-7(5-9)10-6-8/h7,9H,3-6H2,1-2H3

InChI Key

IHFYYOSXRVOZPC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(OC1)CO)C

Origin of Product

United States

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